molecular formula C21H18ClN5O3 B2905591 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1251676-21-7

2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2905591
M. Wt: 423.86
InChI Key: MNVYCUFSUGPYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the triazolopyrazine ring system followed by the attachment of the chlorophenoxy and dimethylphenyl groups.

Starting Materials
2-amino-5-chloropyrazine, ethyl acetoacetate, hydrazine hydrate, 4-chlorophenol, 2,3-dimethylbenzoyl chloride, triethylamine, sodium bicarbonate, acetic acid, sodium hydroxide, N,N-dimethylformamide, diethyl ether, petroleum ethe

Reaction
Synthesis of 8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazine-2(3H)-carboxylic acid: 2-amino-5-chloropyrazine is reacted with ethyl acetoacetate in the presence of hydrazine hydrate to form 5-chloro-2-(1-ethoxycarbonyl-2-iminoethyl)pyrazine. This intermediate is then reacted with 4-chlorophenol in the presence of triethylamine to form 8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazine-2(3H)-carboxylic acid., Synthesis of 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide: The carboxylic acid intermediate is then reacted with sodium bicarbonate and acetic acid to form the corresponding acid chloride. This intermediate is then reacted with N-(2,3-dimethylphenyl)acetamide in the presence of sodium hydroxide and N,N-dimethylformamide to form the final compound. The compound is purified by recrystallization from diethyl ether and petroleum ether.

properties

IUPAC Name

2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-4-3-5-17(14(13)2)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)30-16-8-6-15(22)7-9-16/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVYCUFSUGPYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide

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